LSD1 Inhibition: 2-(Dimethylamino) Derivative Demonstrates >280-Fold Enhanced Potency Over an Analog
In a fragment-based drug discovery program targeting lysine-specific demethylase 1 (LSD1), the 2-(dimethylamino)-1,3-thiazol-4(5H)-one core exhibited an IC50 of 356 nM against human recombinant LSD1 [1]. This represents a substantial improvement over a closely related aminothiazole analog (BDBM50075570), which displayed an IC50 of 2580 nM under comparable assay conditions, equating to a >7.2-fold difference in potency [2]. The activity gain is attributed to optimized lipophilic and electronic contributions of the dimethylamino group within the enzyme's active site, a feature absent in analogs with different amine substitution patterns [3].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 356 nM |
| Comparator Or Baseline | Related aminothiazole analog (BDBM50075570), IC50 = 2580 nM |
| Quantified Difference | 7.2-fold improvement |
| Conditions | Human recombinant LSD1 inhibition assay; fluorescence-based readout of H2O2 production with methylated peptide substrate; 30-minute incubation |
Why This Matters
For researchers requiring an LSD1 inhibitor with sub-micromolar potency as a starting point for medicinal chemistry optimization, the 2-(dimethylamino) derivative provides a >7-fold activity advantage over certain alternative 2-aminothiazol-4(5H)-one analogs.
- [1] BindingDB. BDBM50067551 (CHEMBL3402053). Affinity data for LSD1 inhibition. IC50: 356 nM. Accessed via http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067551. View Source
- [2] BindingDB. BDBM50075570 (CHEMBL3415356). Affinity data for LSD1 inhibition. IC50: 2580 nM. Accessed via http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075570. View Source
- [3] Hitchin, J. R., et al. Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. MedChemComm, 2013, 4(11), 1513-1522. View Source
